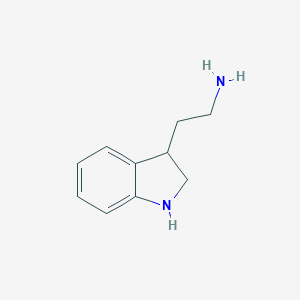

2-(Indolin-3-yl)ethanamine

描述

2-(Indolin-3-yl)ethanamine, also known as 2-(2,3-dihydro-1H-indol-3-yl)ethanamine, is a chemical compound with the molecular formula C10H14N2. It is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals .

Synthetic Routes and Reaction Conditions:

Fischer Indole Synthesis: One common method for synthesizing indole derivatives involves the Fischer indole synthesis.

Reductive Amination: Another method involves the reductive amination of indole-3-acetaldehyde with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods:

Catalytic Hydrogenation: Industrially, this compound can be produced by catalytic hydrogenation of indole derivatives under high pressure and temperature conditions.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

Substitution: It can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nitrating agents.

Major Products Formed:

Oxidation: Oxidized indole derivatives.

Reduction: Reduced indole derivatives.

Substitution: Substituted indole derivatives.

科学研究应用

Synthesis and Structural Variations

The synthesis of 2-(Indolin-3-yl)ethanamine can lead to a variety of derivatives that exhibit diverse biological activities. For instance, this compound can be modified to create indole-derived compounds that have shown promising antimicrobial and antiviral properties. Recent studies have synthesized derivatives such as 2-(1H-indol-3-yl)ethylthiourea, which demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects .

Antimicrobial Properties

Research indicates that derivatives of this compound possess notable antimicrobial activity. For example, one study evaluated a series of compounds derived from this scaffold against various pathogens. The results showed that certain derivatives exhibited strong inhibition against Staphylococcus aureus and other strains, highlighting their potential as new antimicrobial agents .

Antiviral Effects

The antiviral efficacy of this compound derivatives has also been investigated. In particular, certain compounds were tested for their ability to inhibit Hepatitis B and C viruses, showing promising results in vitro against these viral pathogens .

Anticancer Activity

The compound has been explored for its anticancer properties as well. A study highlighted the synthesis of indole-triazole hybrids derived from this compound, which demonstrated significant inhibition of cancer cell proliferation in various assays. These compounds were particularly effective against breast cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

Case Studies

作用机制

The mechanism of action of 2-(Indolin-3-yl)ethanamine involves its interaction with various molecular targets and pathways:

相似化合物的比较

2-(Indolin-3-yl)ethanamine can be compared with other indole derivatives:

Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

Tryptophan: An essential amino acid and precursor to serotonin.

Uniqueness:

生物活性

2-(Indolin-3-yl)ethanamine, also known as 2-(2,3-dihydro-1H-indol-3-yl)ethanamine, is a compound with the molecular formula C10H14N2. This indole derivative has garnered attention for its diverse biological activities, including potential applications in pharmacology and medicinal chemistry. The compound interacts with various biomolecules, influencing numerous biochemical pathways.

The biological activity of this compound is primarily attributed to its ability to bind to multiple receptors and enzymes:

- Serotonin Receptors : It interacts with serotonin receptors, leading to modulation of neurotransmitter signaling pathways. This action can affect mood and behavior by altering gene expression and cellular metabolism.

- Monoamine Oxidase (MAO) : The compound inhibits MAO, which is crucial for the breakdown of monoamines, thereby increasing neurotransmitter availability in the synaptic cleft.

Biochemical Pathways

This compound influences several biological activities:

- Antiviral : Exhibits potential against various viral infections.

- Anticancer : Shows promise in inhibiting cancer cell proliferation through various mechanisms, including VEGFR inhibition .

- Anti-inflammatory : Modulates inflammatory responses by reducing pro-inflammatory cytokines like TNF-α and IL-6 .

Case Studies

- Anticancer Activity : A study demonstrated that indole derivatives, including this compound, exhibited significant antiproliferative effects against cancer cell lines such as HepG2 and MCF7. The IC50 values were reported at 1.13 ± 0.06 μM for HepG2 cells .

- Anti-inflammatory Effects : In vitro studies indicated that this compound could inhibit nitric oxide production and suppress inflammatory cytokines in macrophages, demonstrating a concentration-dependent response .

Dosage Effects in Animal Models

The effects of this compound vary significantly with dosage:

- Low Doses : Enhance neurotransmitter signaling and improve cognitive functions.

- High Doses : Can lead to neurotoxicity and adverse behavioral changes, emphasizing the importance of dosage optimization in therapeutic applications.

The compound's stability under controlled conditions is notable; however, it can degrade when exposed to light and air over time. Long-term exposure studies have shown sustained cellular effects, indicating its potential for chronic therapeutic use.

Metabolic Pathways

Upon metabolism, this compound is converted into indole-3-acetaldehyde and subsequently into indole-3-acetic acid. This metabolic pathway is crucial for regulating the levels of active compounds in the body and influencing overall metabolic flux.

Applications in Scientific Research

The versatility of this compound extends to various fields:

属性

IUPAC Name |

2-(2,3-dihydro-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,8,12H,5-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIMNJHFFARFXNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2N1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80505861 | |

| Record name | 2-(2,3-Dihydro-1H-indol-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13078-91-6 | |

| Record name | 2-(2,3-Dihydro-1H-indol-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。